molecular formula C14H15NO4 B592997 1-(4-Carboxybutyl)indole-3-carboxylic acid CAS No. 1630022-95-5

1-(4-Carboxybutyl)indole-3-carboxylic acid

Cat. No.: B592997
CAS No.: 1630022-95-5
M. Wt: 261.27 g/mol
InChI Key: VCBRLAVKGLDFSD-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

    • Research on PB-22 N-pentanoic acid-3-carboxyindole metabolite is limited, but it has potential applications in various fields:

        Forensic Chemistry & Toxicology: Used as an analytical reference standard.

        Cannabinoid Research: Studied alongside other synthetic cannabinoids.

        Medicine and Industry: Its specific applications in medicine and industry require further exploration.

  • Mechanism of Action

    Biochemical Pathways:

    Indole derivatives can impact various pathways. Although specific data on CICA is scarce, let’s consider some general pathways:

    Action Environment:

    Environmental factors matter:

    Remember, while I’ve synthesized this information, specific studies on CICA are limited. Researchers continue to explore its potential. 🌟

    : Böttcher, C., Chapman, A., Fellermeier, F., Choudhary, M., Scheel, D., & Glawischnig, E. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 841–853. DOI: 10.1104/pp.114.235630

    Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for PB-22 N-pentanoic acid-3-carboxyindole metabolite are not widely documented in the literature.
    • Researchers typically obtain this compound through chemical synthesis, but detailed protocols remain scarce.
  • Chemical Reactions Analysis

    • PB-22 N-pentanoic acid-3-carboxyindole metabolite likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not well-established.
    • The major products formed from these reactions are yet to be thoroughly investigated.
  • Comparison with Similar Compounds

    • PB-22 N-pentanoic acid-3-carboxyindole metabolite’s uniqueness lies in its structural similarity to JWH-018 and other aminoalkylindoles.
    • Similar compounds include JWH-018, PB-22, and other synthetic cannabinoids.

    Properties

    IUPAC Name

    1-(4-carboxybutyl)indole-3-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H15NO4/c16-13(17)7-3-4-8-15-9-11(14(18)19)10-5-1-2-6-12(10)15/h1-2,5-6,9H,3-4,7-8H2,(H,16,17)(H,18,19)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VCBRLAVKGLDFSD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H15NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID001043150
    Record name 1-(4-Carboxybutyl)indole-3-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001043150
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    261.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1630022-95-5
    Record name 1-(4-Carboxybutyl)indole-3-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001043150
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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